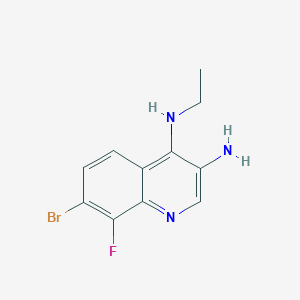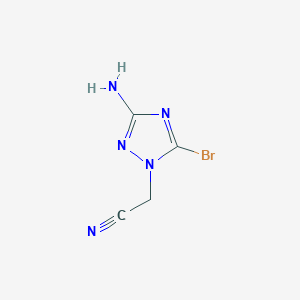
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with bromoacetonitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of substituted triazoles.
Oxidation: Formation of nitro-triazoles.
Reduction: Formation of amino-triazoles.
Applications De Recherche Scientifique
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, contributing to its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
5-Bromo-1H-1,2,4-triazole: Another triazole derivative with similar structural features.
2-(3-Amino-1H-1,2,4-triazol-1-yl)acetonitrile: Lacks the bromo group but has similar reactivity.
Uniqueness
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile is unique due to the presence of both an amino group and a bromo group on the triazole ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C4H4BrN5 |
|---|---|
Poids moléculaire |
202.01 g/mol |
Nom IUPAC |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetonitrile |
InChI |
InChI=1S/C4H4BrN5/c5-3-8-4(7)9-10(3)2-1-6/h2H2,(H2,7,9) |
Clé InChI |
ZXEYNYWUIYLJLT-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)N1C(=NC(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)
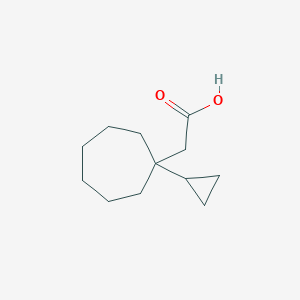
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
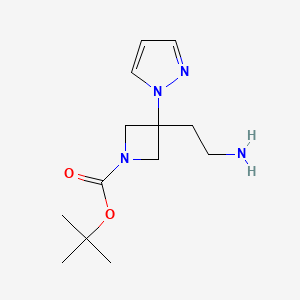

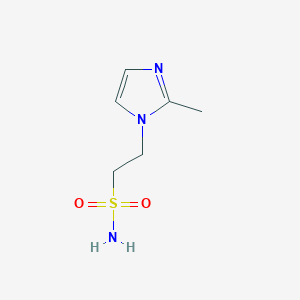
![5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid](/img/structure/B13198328.png)
![{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
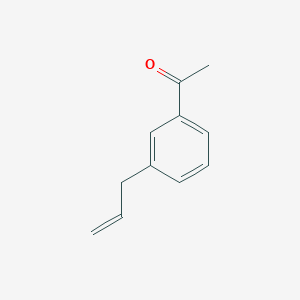
![Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13198355.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
